N-[4-(diethylamino)benzyl]-3,4,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-3,4,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran core, a pyridine ring, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-3,4,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Diethylamino Group: The diethylamino group is typically introduced through nucleophilic substitution reactions.
Final Assembly: The final step involves the formation of the carboxamide linkage, which can be achieved through amide bond formation reactions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-3,4,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-3,4,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-3,4,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin: A fluorescent compound with similar structural features.
4-(Dimethylamino)pyridine: A versatile nucleophilic catalyst used in various organic transformations.
Uniqueness
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-3,4,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of a benzofuran core, pyridine ring, and diethylamino group, which confer distinct chemical reactivity and potential applications. Its structural complexity and versatility make it a valuable compound in scientific research.
Properties
Molecular Formula |
C28H31N3O2 |
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Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-3,4,6-trimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C28H31N3O2/c1-6-30(7-2)23-13-11-22(12-14-23)18-31(25-10-8-9-15-29-25)28(32)27-21(5)26-20(4)16-19(3)17-24(26)33-27/h8-17H,6-7,18H2,1-5H3 |
InChI Key |
YLKFMVXKLBBQCW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C4=C(C=C(C=C4O3)C)C)C |
Origin of Product |
United States |
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